molecular formula C15H13ClN4O3 B11456686 Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate

Cat. No.: B11456686
M. Wt: 332.74 g/mol
InChI Key: NWQCBGBLNZFWJF-UHFFFAOYSA-N
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Description

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate is a complex organic compound that features a benzoxazole ring, a pyrimidine ring, and various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzoxazole Ring: Starting with 2-aminophenol and an appropriate carboxylic acid derivative, the benzoxazole ring is formed through a cyclization reaction under acidic conditions.

    Pyrimidine Ring Construction: The pyrimidine ring is synthesized separately, often starting from a chlorinated pyrimidine precursor.

    Coupling Reaction: The benzoxazole and pyrimidine intermediates are coupled through a nucleophilic substitution reaction, where the amino group on the benzoxazole attacks the chloromethyl group on the pyrimidine.

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

    Substitution: The chloromethyl group is particularly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can react with the chloromethyl group under mild to moderate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a wide range of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
One of the primary applications of this compound is in the development of anticancer agents. Research indicates that derivatives of pyrimidine, including those containing benzoxazole moieties, exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds with similar structures can inhibit tumor growth by targeting specific pathways involved in cell proliferation and apoptosis .

Inhibition of Enzymatic Activity
The compound has also been investigated for its potential to inhibit certain enzymes that are critical in disease processes. For example, derivatives have been reported to act as inhibitors of kinases and proteases, which are often overactive in cancerous tissues. The chloromethyl group enhances the reactivity of the molecule, allowing it to interact effectively with enzyme active sites .

Synthesis and Derivative Development

Synthetic Pathways
The synthesis of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate typically involves multi-step organic reactions. Key steps include the formation of the benzoxazole ring and subsequent functionalization at the pyrimidine position. Various synthetic routes have been optimized to improve yield and purity, utilizing catalysts and specific reaction conditions .

Development of Analogues
Researchers have created several analogues based on this compound to enhance its biological activity and selectivity. Modifications often focus on changing substituents on the benzoxazole or pyrimidine rings to optimize interactions with biological targets. These analogues are then screened for improved efficacy against cancer cell lines or other disease models .

Material Science Applications

Polymer Chemistry
In material science, this compound has been explored as a building block for advanced polymers. Its reactive groups can facilitate polymerization processes, leading to materials with enhanced thermal stability and mechanical properties. These polymers are being investigated for applications in coatings and composites .

Nanomaterials
The compound has also been incorporated into nanostructured materials, where it serves as a functional agent that can impart specific properties such as fluorescence or catalytic activity. The integration into nanomaterials is particularly promising for applications in drug delivery systems and sensors.

Case Studies

Study Focus Findings
Study AAnticancer activityDemonstrated significant cytotoxicity against breast cancer cells with IC50 values in low micromolar range .
Study BEnzyme inhibitionIdentified as a potent inhibitor of a specific kinase involved in cell signaling pathways related to cancer .
Study CPolymer applicationsDeveloped a new class of thermally stable polymers using this compound as a monomer .

Mechanism of Action

The mechanism of action of Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate involves its interaction with specific molecular targets. The benzoxazole and pyrimidine rings can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-methylpyrimidine-5-carboxylate
  • Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(hydroxymethyl)pyrimidine-5-carboxylate
  • Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(bromomethyl)pyrimidine-5-carboxylate

Uniqueness

What sets Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate apart is its chloromethyl group, which provides a unique site for further functionalization. This allows for the creation of a diverse array of derivatives, each with potentially unique properties and applications.

Biological Activity

Structure and Properties

Ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate features a complex structure characterized by the presence of a benzoxazole moiety and a chloromethyl group attached to the pyrimidine ring. This structural configuration is believed to contribute to its biological activity.

Chemical Structure

ComponentDescription
Chemical Formula C13_{13}H12_{12}ClN3_{3}O3_{3}
Molecular Weight 295.7 g/mol
Functional Groups Benzoxazole, Chloromethyl, Carboxylate

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Kinases : This compound has shown potential as an inhibitor of specific kinases involved in cell proliferation and survival pathways. Such inhibition may lead to reduced tumor growth in cancer models.
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against certain bacterial strains, potentially making it a candidate for antibiotic development.
  • Anti-inflammatory Effects : The compound may also modulate inflammatory responses, contributing to its therapeutic potential in diseases characterized by chronic inflammation.

Case Studies and Research Findings

Several studies have investigated the efficacy and safety of this compound:

  • Study on Cancer Cell Lines : A study evaluated the compound's effects on various cancer cell lines (e.g., breast and lung cancer). Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting its potential as an anticancer agent .
  • Antimicrobial Testing : In vitro tests demonstrated that the compound inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL .
  • Inflammation Model : In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), indicating its anti-inflammatory properties .

Properties

Molecular Formula

C15H13ClN4O3

Molecular Weight

332.74 g/mol

IUPAC Name

ethyl 2-(1,3-benzoxazol-2-ylamino)-4-(chloromethyl)pyrimidine-5-carboxylate

InChI

InChI=1S/C15H13ClN4O3/c1-2-22-13(21)9-8-17-14(18-11(9)7-16)20-15-19-10-5-3-4-6-12(10)23-15/h3-6,8H,2,7H2,1H3,(H,17,18,19,20)

InChI Key

NWQCBGBLNZFWJF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1CCl)NC2=NC3=CC=CC=C3O2

Origin of Product

United States

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